Cas no 1251622-42-0 (N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide)

N-(3,4-ジメトキシフェニル)-1-(6-メトキシピリミジン-4-イル)ピペリジン-4-カルボキサミドは、ピペリジン骨格とピリミジン環を有する複素環化合物です。この化合物は、高い分子多様性と特異的な分子構造を特徴とし、医薬品開発におけるリード化合物としての潜在性を有しています。特に、メトキシ基の導入により脂溶性が調整され、細胞膜透過性の向上が期待されます。また、ピリミジン環の存在は標的タンパク質との選択的相互作用を可能にし、高い結合親和性を示すことが報告されています。この化合物は有機合成中間体としても有用で、創薬研究における構造活性相関の解析に適しています。

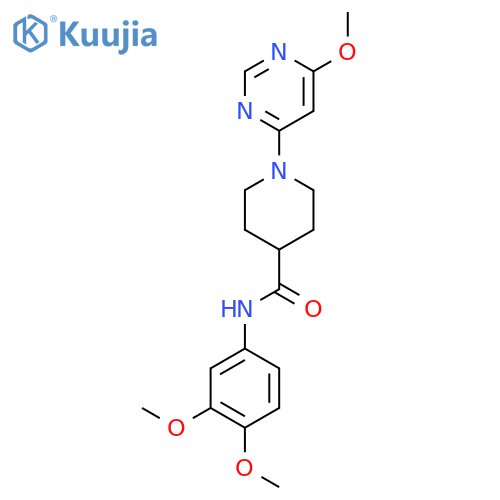

1251622-42-0 structure

商品名:N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

- VU0623946-1

- AKOS024484731

- 1251622-42-0

- F3406-6427

-

- インチ: 1S/C19H24N4O4/c1-25-15-5-4-14(10-16(15)26-2)22-19(24)13-6-8-23(9-7-13)17-11-18(27-3)21-12-20-17/h4-5,10-13H,6-9H2,1-3H3,(H,22,24)

- InChIKey: GXKVNWCXXGFBSQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN(C2C=C(N=CN=2)OC)CC1)NC1C=CC(=C(C=1)OC)OC

計算された属性

- せいみつぶんしりょう: 372.17975526g/mol

- どういたいしつりょう: 372.17975526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 473

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 85.8Ų

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-6427-5mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 5mg |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-3mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 3mg |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-1mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-2μmol |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-10μmol |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 90%+ | 10μl |

$103.5 | 2023-05-22 | |

| Life Chemicals | F3406-6427-2mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-10mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 90%+ | 10mg |

$118.5 | 2023-05-22 | |

| Life Chemicals | F3406-6427-5μmol |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F3406-6427-4mg |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

1251622-42-0 | 4mg |

$99.0 | 2023-09-10 |

N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1251622-42-0 (N-(3,4-dimethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量